molecular formula C43H72Cl2P2RuS B3137311 Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride CAS No. 437767-65-2

Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride

Cat. No. B3137311
CAS RN: 437767-65-2
M. Wt: 855 g/mol
InChI Key: UDWHYAPPVOEOMP-UHFFFAOYSA-L
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Description

Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride is a chemical compound with the empirical formula C43H72Cl2P2RuS and a molecular weight of 855.02 . It is a metathesis catalyst that is stable in air and can be used in aqueous media . It is the catalyst of choice for the ring-opening metathesis polymerization of cycloolefins .


Molecular Structure Analysis

The molecular structure of this compound includes a ruthenium (Ru) atom at the center, surrounded by two chloride (Cl) atoms, a phenylthio methylene group, and two tricyclohexylphosphine groups . The SMILES string representation of the molecule is Cl\\ [Ru] (Cl)=C\\Sc1ccccc1.C2CCC (CC2)P (C3CCCCC3)C4CCCCC4.C5CCC (CC5)P (C6CCCCC6)C7CCCCC7 .


Chemical Reactions Analysis

As a metathesis catalyst, this compound is involved in the ring-opening metathesis polymerization of cycloolefins . Metathesis is a type of chemical reaction where two functional groups “swap” places, leading to the formation of new compounds.


Physical And Chemical Properties Analysis

This compound is a purple powder . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.

Scientific Research Applications

  • Metathesis Reactions in Renewable Feedstocks :Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride and similar ruthenium complexes have been studied for their reactivity in metathesis reactions involving renewable feedstocks. They have shown potential in generating value-added chemicals from biorenewable resources. For instance, one study demonstrated the successful application of a ruthenium complex in the ring-closing metathesis of linalool and citronellene, self-metathesis of eugenol, and ethenolysis of methyl oleate (Alexander et al., 2016).

  • Metathesis of Methyl Soyate and Fuel Performance Improvement :Ruthenium catalysts, including variations of bis(tricyclohexylphosphine)ruthenium complexes, have been used in the metathesis of methyl soyate. This process can modify the structure of methyl soyate to enhance diesel fuel performance properties (Holser et al., 2006).

  • Polymerization and Material Science Applications :These ruthenium complexes have found applications in the field of polymerization and material sciences. For example, their use in ring-opening metathesis polymerization (ROMP) of dicyclopentadiene and other monomers has been reported. This application is crucial for developing new materials with specific properties (Pump et al., 2015).

  • Gas Permeability and Polymer Synthesis :Studies have also focused on the synthesis of polymers using ruthenium catalysts and investigating their gas permeability. For instance, one research explored the gas permeability of polynorbornene dicarboximide with fluorine pendant groups, polymerized using a ruthenium complex similar to bis(tricyclohexylphosphine)ruthenium dichloride (Vargas et al., 2007).

  • Development of Self-Healing Epoxy Systems :The ruthenium complexes have been evaluated as catalysts in self-healing epoxy systems. Their thermal stability and chemical compatibility with epoxy matrices have been a subject of interest, leading to potential advancements in materials engineering (Öztürk & Şehitoğlu, 2015).

Safety and Hazards

According to the safety data sheet, this compound should not come into contact with skin or eyes, and dust or aerosols should not be formed . In case of inhalation, the person should be moved to fresh air and kept comfortable for breathing . If swallowed or if discomfort persists, medical attention should be sought . The compound should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

dichloro(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H33P.C7H6S.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8-7-5-3-2-4-6-7;;;/h2*16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWHYAPPVOEOMP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)SC=[Ru](Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H72Cl2P2RuS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017385
Record name Dichloro(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

855.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride

CAS RN

219770-99-7
Record name Dichloro(phenylsulfanylmethylidene)ruthenium;tricyclohexylphosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(tricyclohexyl phosphine)[(phenylthio) methylene]ruthenium (II) dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride
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Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride
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Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride
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Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride
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Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride
Reactant of Route 6
Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride

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